Indolo[1,2-a]quinoxalin-6(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10N2O |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5H-indolo[1,2-a]quinoxalin-6-one |
InChI |
InChI=1S/C15H10N2O/c18-15-14-9-10-5-1-3-7-12(10)17(14)13-8-4-2-6-11(13)16-15/h1-9H,(H,16,18) |
InChI Key |
RUPJXHXCKJPOQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Historical Context and Significance in Organic Chemistry
The development of synthetic routes to indolo[1,2-a]quinoxaline derivatives has been an area of active investigation, driven by the quest for novel molecular architectures with potential applications in medicinal chemistry and materials science. While a specific historical account of the first synthesis of the parent Indolo[1,2-a]quinoxalin-6(5H)-one is not extensively documented in readily available literature, the exploration of the broader indoloquinoxaline scaffold has been a subject of study for several decades.
Early synthetic strategies often relied on classical condensation reactions. A significant advancement in the synthesis of related structures, such as 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives, involved the iron-catalyzed Pictet-Spengler reaction of 2-(indol-1-yl)phenylamines with aromatic aldehydes. nih.gov This method provided an efficient and economical route to this class of compounds.
More contemporary methods have focused on transition-metal-catalyzed reactions, which offer greater efficiency and regioselectivity. For instance, a highly effective approach to constructing the indolo[1,2-a]quinoxaline core involves a Palladium-catalyzed regioselective C-H olefination followed by a cyclization sequence. nih.gov Another modern and efficient protocol for the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives utilizes a copper-catalyzed intramolecular N-arylation under microwave irradiation, which significantly reduces reaction times and often improves yields. beilstein-journals.orgnih.gov These advancements in synthetic methodologies have been pivotal in expanding the accessibility and diversity of indolo[1,2-a]quinoxaline derivatives for further research.
Overview of the Indolo 1,2 a Quinoxaline Core in Academic Research
The indolo[1,2-a]quinoxaline core is a privileged structure in academic research, primarily due to the interesting chemical properties and the biological activities exhibited by its derivatives. The fusion of the electron-rich indole (B1671886) nucleus with the electron-deficient quinoxaline (B1680401) system results in a unique electronic environment that can be readily modified, leading to a wide array of derivatives with diverse functionalities.
Research has demonstrated that derivatives of the indolo[1,2-a]quinoxaline scaffold possess a range of biological activities. For example, certain 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives have shown promising antifungal activities against various phytopathogenic fungi. nih.gov The versatility of the scaffold allows for the introduction of various substituents, enabling the fine-tuning of its biological and physical properties.
Modern synthetic efforts continue to expand the library of indolo[1,2-a]quinoxaline derivatives. Palladium-catalyzed synthesis has been a particularly fruitful area of research, allowing for the construction of complex derivatives from readily available starting materials. acs.org The development of one-pot syntheses and the use of environmentally benign catalysts are current trends in the academic exploration of this heterocyclic system. thieme-connect.de
Structural Elucidation and Nomenclatural Considerations
Palladium-Catalyzed Synthetic Strategies
Palladium catalysis has proven to be a versatile and powerful tool for the synthesis of complex organic molecules. In the context of this compound, several distinct palladium-catalyzed pathways have been established, each offering unique advantages in terms of substrate scope and reaction conditions.
Oxidative Carbonylation via C(sp²)−H Bond Activation
A notable advancement in the synthesis of N-substituted indolo[1,2-a]quinoxalin-6(5H)-ones involves a palladium/copper co-catalyzed C−H activation and N-dealkylative carbonylation. This approach utilizes readily available o-indolyl-N,N-dimethylarylamines as starting materials. lookchem.com The reaction proceeds under an atmosphere of carbon monoxide and oxygen, leading to the formation of N-methyl indolo[1,2-a]quinoxalin-6(5H)-ones. lookchem.com This method is significant as it demonstrates a direct carbonylation at the C2 position of the indole ring, coupled with a cyclization and dealkylation cascade.
Intramolecular Carbon–Nitrogen Bond Formation
The construction of the quinoxalinone ring system can also be achieved through palladium-catalyzed intramolecular C–N bond formation. A two-step procedure has been reported for the synthesis of the related indolo[1,2-a]quinazolinone core. rsc.orgresearchgate.net This strategy begins with a copper-catalyzed Ullmann coupling to N-arylate an indole derivative with a 2-iodobenzamide. The resulting intermediate then undergoes a palladium-catalyzed intramolecular C–H amidation to furnish the final tricyclic product. rsc.orgresearchgate.net This pathway highlights the utility of sequential C-N bond-forming reactions in building the complex heterocyclic architecture.
C−H Carbonylation of N-Substituted 2-(1H-indol-1-yl)anilines
A direct and efficient route to N-substituted indolo[1,2-a]quinoxalin-6(5H)-ones is the palladium-catalyzed C−H carbonylation of N-substituted 2-(1H-indol-1-yl)anilines. lookchem.com This reaction proceeds under a carbon monoxide atmosphere and provides a straightforward method to access a variety of N-substituted derivatives. The process involves the direct activation and carbonylation of the C-H bond at the 2-position of the indole ring, followed by an intramolecular cyclization with the aniline (B41778) nitrogen.
Regioselective C–H Olefination/Cyclization Sequences
An alternative, highly efficient approach for the synthesis of indolo[1,2-a]quinoxaline derivatives involves a palladium-catalyzed regioselective C–H olefination followed by a cyclization sequence. nih.govacs.orgfao.org This transformation demonstrates a broad substrate scope with respect to various functional groups, affording the corresponding heterocyclic products in good yields. nih.govacs.orgfao.org The reaction cascade is initiated by the olefination of the indole C-H bond, which then undergoes a subsequent cyclization to form the quinoxaline ring system.
Cobalt-Catalyzed Synthetic Approaches
In addition to palladium, cobalt catalysis has emerged as a powerful and more sustainable alternative for C-H functionalization reactions.
Direct C−H Carbonylative Annulation using Picolinamide (B142947) Directing Groups
A significant cobalt-catalyzed method for the synthesis of (NH)-indolo[1,2-a]quinoxalin-6(5H)-one skeletons has been developed, which utilizes a direct C−H carbonylative annulation. lookchem.comnih.gov This reaction employs N-(2-(1H-indol-1-yl)phenyl)picolinamides as starting materials, where the picolinamide group acts as a traceless directing group. lookchem.comnih.gov Using benzene-1,3,5-triyl triformate (TFBen) as a solid carbon monoxide source, a variety of free (NH)-indolo[1,2-a]quinoxalin-6(5H)-ones have been obtained in good yields, with some reaching up to 88%. lookchem.com This protocol is notable for its use of a less expensive and more earth-abundant metal catalyst.
Table 1: Overview of Catalytic Methodologies for this compound Synthesis
| Section | Catalytic System | Key Transformation | Starting Material | Product | Ref. |
|---|---|---|---|---|---|
| 2.1.1 | Palladium/Copper | Oxidative Carbonylation/C(sp²)−H Activation | o-indolyl-N,N-dimethylarylamines | N-methyl indolo[1,2-a]quinoxalin-6(5H)-ones | lookchem.com |
| 2.1.2 | Palladium | Intramolecular C–H Amidation | N-arylated indole with 2-iodobenzamide | Indolo[1,2-a]quinazolinone | rsc.orgresearchgate.net |
| 2.1.3 | Palladium | C−H Carbonylation | N-substituted 2-(1H-indol-1-yl)anilines | N-substituted indolo[1,2-a]quinoxalin-6(5H)-ones | lookchem.com |
| 2.1.4 | Palladium | Regioselective C–H Olefination/Cyclization | Indole derivatives | Indolo[1,2-a]quinoxaline derivatives | nih.govacs.orgfao.org |
| 2.2.1 | Cobalt | Direct C−H Carbonylative Annulation | N-(2-(1H-indol-1-yl)phenyl)picolinamides | (NH)-indolo[1,2-a]quinoxalin-6(5H)-one | lookchem.comnih.gov |
Copper-Catalyzed Synthetic Pathways
Copper-catalyzed reactions have proven to be versatile and effective for the synthesis of indolo[1,2-a]quinoxaline derivatives. These methods often involve the formation of a crucial carbon-nitrogen bond to construct the quinoxaline ring.
An efficient protocol for the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives utilizes a copper-catalyzed intramolecular N-arylation reaction. beilstein-journals.orgnih.gov This method, often enhanced by microwave irradiation, provides a rapid and high-yielding route to the tetracyclic products. beilstein-journals.orgnih.gov
The synthesis begins with the preparation of aryl-substituted (1H-indol-2-yl)methanamines, which serve as the cyclization precursors. beilstein-journals.org These precursors are readily synthesized through the reductive amination of 1H-indole-2-carbaldehydes with 2-haloanilines. beilstein-journals.org The subsequent intramolecular C-N coupling is catalyzed by a copper(I) iodide (CuI) and L-proline system, with a base such as potassium carbonate, in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net Microwave heating significantly accelerates the reaction, leading to the desired 5,6-dihydroindolo[1,2-a]quinoxalines in good to excellent yields, typically ranging from 83% to 97%, within a short reaction time of 45 to 60 minutes. beilstein-journals.orgnih.gov The methodology demonstrates broad substrate scope, tolerating various substituents on the aryl ring. beilstein-journals.org
Table 1: Copper-Catalyzed Intramolecular N-Arylation
| Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |
|---|
This table summarizes the typical reaction conditions for the copper-catalyzed intramolecular N-arylation to form 5,6-dihydroindolo[1,2-a]quinoxaline systems.
A novel and efficient approach for the synthesis of indolo[1,2-a]quinoxaline-6-carboxamide derivatives involves a copper-catalyzed tandem transformation of Ugi adducts. rsc.org This strategy combines the power of multicomponent reactions with subsequent C-H/N-H bond functionalization. rsc.org
The process starts with a Ugi four-component reaction (4CR) of aromatic aldehydes, anilines, acids, and isocyanides in methanol (B129727) at room temperature to generate bis-amide intermediates. rsc.org These Ugi products then undergo a copper-catalyzed intramolecular C-H/N-H arylation. The reaction is typically carried out using copper(I) iodide (CuI) as the catalyst, L-proline as the ligand, and cesium carbonate as the base in dimethyl sulfoxide (DMSO) for 8 hours. rsc.org This one-pot sequence provides a convenient pathway to a diverse range of indolo[1,2-a]quinoxaline-6-carboxamides in moderate to excellent yields. rsc.org
Table 2: Copper-Catalyzed Tandem Ugi-C/Ugi-N-Arylation
| Catalyst | Ligand | Base | Solvent | Time | Product | Reference |
|---|
This table outlines the key components and conditions for the copper-catalyzed tandem Ugi-C/Ugi-N-arylation sequence.
Iron-Catalyzed Synthesis and Reductive Cyclization
Iron, being an abundant and low-cost metal, has emerged as an attractive catalyst for the synthesis of heterocyclic compounds, including the indolo[1,2-a]quinoxaline core.
A modified Pictet-Spengler reaction provides a pathway to indolo- and pyrrolo[1,2-a]quinoxalines. researchgate.netrsc.org This approach involves the reaction of 1-(2-aminophenyl)indoles with a variety of aldehydes or ketones. rsc.org While traditionally catalyzed by Brønsted or Lewis acids, iron catalysts have also been explored. For instance, iron in hydrochloric acid has been used for the reduction of a nitro group followed by condensation with an in-situ generated aldehyde. researchgate.net More direct iron-catalyzed Pictet-Spengler type reactions have been developed for related pyrrolo[1,2-a]quinoxalines, where an iron complex catalyzes both the oxidation of an alcohol to an aldehyde and the reduction of a nitroarene to an aniline, which then undergo cyclization. nih.gov This transfer hydrogenation approach offers an efficient route to the quinoxaline structure. nih.gov
An enantioselective variant of the Pictet-Spengler-type reaction has been developed for the synthesis of chiral 4,5-dihydropyrrolo[1,2-a]quinoxalines, employing a helically chiral cyclopentadiene (B3395910) catalyst. acs.org
Iron-catalyzed reductive cyclization of nitroarenes presents an environmentally friendly method for synthesizing aza-heterocycles. rhhz.net This strategy can be applied to the synthesis of this compound derivatives. The process involves the reduction of a nitro group on an aryl ring attached to an indole moiety, followed by intramolecular cyclization. A Knölker-type iron complex is often used as the catalyst, with a base like cesium carbonate and a hydrogen donor such as benzyl (B1604629) alcohol. rhhz.net This method avoids the need for high-pressure hydrogenation and utilizes a non-expensive and low-volatility hydrogen source. rhhz.net
Other Emerging Synthetic Protocols and Catalyst Systems
Beyond copper and iron catalysis, several other synthetic strategies for accessing the indolo[1,2-a]quinoxaline framework have been developed.
A cobalt-catalyzed direct C-H carbonylative reaction of N-(2-(1H-indol-1-yl)phenyl)picolinamides has been reported for the synthesis of (NH)-indolo[1,2-a]quinoxalin-6(5H)-ones. nih.gov This method utilizes benzene-1,3,5-triyl triformate as the carbon monoxide source. nih.gov
Palladium-catalyzed regioselective C-H olefination followed by a cyclization sequence is another efficient approach to indolo[1,2-a]quinoxaline derivatives. researchgate.net Platinum(IV) chloride has been shown to catalyze a hydroamination-triggered cyclization of N-(2-aminophenyl)indoles with alkynes bearing a tethered hydroxyl group to afford indolo[1,2-a]quinoxalines. researchgate.net
Furthermore, metal-free approaches have been explored. For example, the condensation of 3-substituted indoles with quinoxalin-2-ones in the presence of trifluoroacetic acid provides a convenient synthesis of 3-(indol-2-yl)quinoxalin-2-ones. nih.gov Molecular iodine has also been utilized as an effective catalyst for the cross-coupling of quinoxalinones with indoles. researchgate.net
Mechanistic Investigations of Annulation and Cyclization Reactions
The synthesis of this compound and its derivatives often involves complex annulation and cyclization reactions. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes. This section delves into the mechanistic investigations of these reactions, focusing on the isolation of key intermediates and the proposed reaction pathways.
Isolation and Characterization of Catalytically Active Intermediates
Direct observation and characterization of catalytically active intermediates provide invaluable insights into reaction mechanisms. While the isolation of such species can be challenging due to their transient nature, several studies have successfully characterized key intermediates in the synthesis of related quinoxaline and indole-fused heterocyclic systems.
In the context of metal-catalyzed reactions, particularly those employing palladium or copper, the formation of organometallic complexes is a critical step. For instance, in palladium-catalyzed C-H olefination/cyclization sequences to form indolo[1,2-a]quinoxalines, the catalytic cycle is proposed to involve a palladacycle intermediate. nih.gov Although direct isolation of the catalytically active Pd(II) or Pd(IV) species in the synthesis of this compound itself is not extensively reported, analogous systems provide strong evidence for their existence.
In a study on the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives via copper-catalyzed intramolecular N-arylation, the use of ligands like L-proline was found to be crucial. nih.gov This suggests the formation of a copper-ligand complex that facilitates the C-N bond formation. The enhanced activity is attributed to the ligand's ability to stabilize the copper catalyst and promote the reductive elimination step. nih.gov
While not directly involving the target compound, research on the synthesis of quinoxalin-2-ones from 2,2-dibromo-1-arylethanone has proposed the formation of an oxo-sulfonium intermediate when DMSO is used as the solvent. thieme-connect.de This intermediate is believed to react with an aryl-1,2-diamine to yield the quinoxalinone product. thieme-connect.de Such studies on related scaffolds highlight the types of reactive intermediates that could be involved in the formation of the this compound core.
A notable example of intermediate isolation comes from the study of ring-switch reactions of 3-amino-2-hydroxyindolines, where a hemiaminal intermediate was successfully isolated. researchgate.net This work demonstrates the feasibility of isolating and characterizing key intermediates in complex heterocyclic transformations, providing a tangible basis for mechanistic proposals.
Proposed Reaction Mechanisms and Energy Landscapes
Based on experimental observations and computational studies, several reaction mechanisms have been proposed for the annulation and cyclization reactions leading to indolo[1,2-a]quinoxalines and related structures.
Palladium-Catalyzed C-H Olefination/Cyclization: A widely accepted mechanism for the synthesis of indolo[1,2-a]quinoxalines involves a palladium-catalyzed regioselective C-H olefination followed by a cyclization sequence. nih.govacs.org The proposed catalytic cycle typically begins with the coordination of the palladium catalyst to the indole nitrogen. This is followed by a concerted metalation-deprotonation (CMD) step to form a six-membered palladacycle intermediate. Subsequent migratory insertion of an alkene into the Pd-C bond, followed by β-hydride elimination and reductive elimination, leads to the final product and regenerates the active catalyst.
Copper-Catalyzed Intramolecular N-Arylation: For the synthesis of 5,6-dihydroindolo[1,2-a]quinoxalines, a copper-catalyzed Ullmann-type C-N coupling is often employed. nih.gov The proposed mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. The use of microwave irradiation has been shown to significantly accelerate this process. nih.gov
Acid-Catalyzed Pictet-Spengler Type Reactions: The modified Pictet-Spengler reaction is another important route. In the presence of a Lewis acid like AlCl3, the reaction of an arylamine with an aldehyde can lead to dihydroquinoxalines, which can be further oxidized to the aromatic quinoxaline. researchgate.net The proposed mechanism involves the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic substitution followed by cyclization.
Domino Reactions: One-pot, multi-component reactions offer an efficient pathway to complex molecules like pyrrolo/indolo[1,2-a]quinoxalines. For instance, a p-TsOH-mediated three-component reaction has been developed that proceeds through a domino approach involving a spirocyclic ring-opening. nih.gov
The following table summarizes key aspects of proposed reaction mechanisms for the synthesis of indolo[1,2-a]quinoxaline derivatives and related compounds.
| Reaction Type | Catalyst/Reagent | Key Proposed Intermediate(s) | Driving Force/Key Steps |
| Pd-Catalyzed C-H Olefination/Cyclization | Palladium catalyst | Palladacycle | Concerted Metalation-Deprotonation (CMD), Migratory Insertion |
| Cu-Catalyzed Intramolecular N-Arylation | Copper(I) iodide, L-proline | Cu(III) complex | Oxidative Addition, Reductive Elimination |
| Modified Pictet-Spengler Reaction | Lewis Acid (e.g., AlCl3) | Iminium ion | Intramolecular Electrophilic Substitution, Cyclization |
| Domino Spirocyclic Ring Opening | p-Toluenesulfonic acid (p-TsOH) | Spirocyclic intermediate | Acid-catalyzed cascade |
Computational studies, particularly density functional theory (DFT) calculations, have become increasingly valuable for elucidating the energy landscapes of these complex reactions. These studies can provide insights into the relative energies of intermediates and transition states, helping to validate proposed mechanisms and predict the most favorable reaction pathways. While specific energy landscape data for the synthesis of this compound is not widely published, the principles from related heterocyclic syntheses are applicable. These computational models help to explain the observed regioselectivity and stereoselectivity in many of these reactions.
Functionalization at Nitrogen Atoms (N-Alkylation, N-Substitution)
Modification of the lactam nitrogen atom (N-5) in the this compound core is a common strategy to alter the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity. While the parent quinoxalinone is a secondary amide, it can be readily functionalized through alkylation or other substitutions.
A straightforward approach to N-alkylation involves the use of alkylating agents in the presence of a base. For instance, N-methylation of a quinoxalinone core can be achieved using dimethyl sulphate in a sodium hydroxide (B78521) solution. mdpi.com This reaction converts the N-H group to an N-CH₃ group, which can impact the compound's steric and electronic profile.
More complex substituents can also be introduced at this position. For example, N-alkylation can be performed using ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate to yield an ester intermediate. mdpi.com Subsequent hydrazinolysis of this ester with hydrazine (B178648) hydrate (B1144303) affords the corresponding acetic acid hydrazide derivative, introducing a reactive handle for further diversification. mdpi.com The synthesis of N-phenyl and N-benzyl quinoxaline-2-carboxamides further illustrates the versatility of N-substitution in creating a library of derivatives with varying steric bulk and electronic character at the nitrogen atom. nih.gov
Table 1: Examples of N-Substitution on a Quinoxalinone Core
| Precursor | Reagent(s) | Resulting N-Substituent | Reference |
| 6-benzoyl-3-methyl-2(1H)quinoxalinone | Dimethyl sulphate, NaOH | -CH₃ | mdpi.com |
| 6-benzoyl-3-methyl-2(1H)quinoxalinone | 1. Ethyl chloroacetate, K₂CO₃2. Hydrazine hydrate | -CH₂C(=O)NHNH₂ | mdpi.com |
| Quinoxaline-2-carboxylic acid | 1. Oxalyl chloride2. Various anilines/benzylamines | -Phenyl, -Benzyl (and derivatives) | nih.gov |
Derivatization of Aromatic Rings within the this compound Core
Introducing functional groups onto the indole and quinoxaline aromatic rings is a powerful method for modulating the biological activity and physical properties of the core scaffold. A wide array of synthetic methods allows for the incorporation of diverse substituents, including halogens, alkyl, and alkoxy groups.
One efficient method involves a copper-catalyzed intramolecular N-arylation, which has been used to synthesize a series of 5,6-dihydroindolo[1,2-a]quinoxalines. nih.gov This approach demonstrates good tolerance for various functional groups on the aryl iodide precursor, allowing for the synthesis of derivatives with fluorine, chlorine, bromine, methyl, and methoxy (B1213986) substituents on the quinoxaline ring system. nih.gov Similarly, Lewis acid-catalyzed Pictet-Spengler reactions provide access to derivatives such as fluoro- and piperazenyl-substituted quinoxalines. researchgate.net
Palladium-catalyzed C-H olefination/cyclization sequences also show a broad substrate scope, enabling the use of starting materials with pre-installed functional groups to yield the corresponding derivatized heterocyclic products. acs.orgnih.gov These methods are crucial for systematically studying structure-activity relationships by allowing for precise modifications across the aromatic system.
Table 2: Examples of Aromatic Ring Derivatization of the Indolo[1,2-a]quinoxaline Scaffold
| Position of Substitution | Substituent (R) | Synthetic Method | Reference |
| 8 | -F | Copper-catalyzed N-arylation | nih.gov |
| 8 | -Cl | Copper-catalyzed N-arylation | nih.gov |
| 9 | -Cl | Copper-catalyzed N-arylation | nih.gov |
| 9 | -Br | Copper-catalyzed N-arylation | nih.gov |
| 9 | -CH₃ | Copper-catalyzed N-arylation | nih.gov |
| 9 | -OCH₃ | Copper-catalyzed N-arylation | nih.gov |
| Fluoro/Piperazenyl | Various | Lewis Acid-Catalyzed Pictet-Spengler | researchgate.net |
Exploration of Fused and Annulated Indolo[1,2-a]quinoxaline Systems
Expanding the π-conjugated system of the indolo[1,2-a]quinoxaline core by fusing additional rings can lead to novel structures with unique optical and electronic properties. Research in this area has focused on creating larger, more complex heterocyclic architectures.
A notable example is the synthesis of diindolo[1,2-a:2',1'-c]quinoxaline derivatives. clockss.org This was achieved through a novel intramolecular coupling reaction of 1,2-di(1-indolyl)benzene derivatives using iodine. This method effectively forms a C-C bond between the two indole moieties, resulting in a highly conjugated, expanded planar system. clockss.org The introduction of substituents, such as phenyl or electron-withdrawing groups, at the 6 and 6' positions of the indole units in these expanded structures was found to efficiently modulate their fluorescence emission peaks. clockss.org
Another complex fused system, 1-(cyclohexylamino)-14H-indolo[2,3-c] acs.orgclockss.orgoxazino[4,3-a]quinolin-4(3H)-one, has been synthesized through a copper-catalyzed tandem transformation involving Ugi adducts, showcasing the potential to build intricate, multi-ring systems onto the core framework. rsc.org These strategies for annulation open pathways to new classes of compounds with potentially valuable applications in materials science.
Table 3: Examples of Fused and Annulated Indolo[1,2-a]quinoxaline Systems
| Base Structure | Synthetic Strategy | Resulting Fused System | Reference |
| 1,2-di(1-indolyl)benzene | Intramolecular C-C coupling with iodine | Diindolo[1,2-a:2',1'-c]quinoxaline | clockss.org |
| Ugi Adduct from aromatic aldehydes, anilines, acids, and isocyanides | Cu-catalyzed tandem transformation | 1-(cyclohexylamino)-14H-indolo[2,3-c] acs.orgclockss.orgoxazino[4,3-a]quinolin-4(3H)-one | rsc.org |
Strategies for Scaffold Diversification and Library Synthesis
The efficient synthesis of a diverse library of this compound derivatives is essential for high-throughput screening in drug discovery. Several robust synthetic strategies have been developed to facilitate this diversification.
Pictet-Spengler Reaction: This is a cornerstone method for constructing the indolo[1,2-a]quinoxaline scaffold. The reaction, which involves the condensation of 2-(1H-indol-1-yl)anilines with various aldehydes or ketones, can be catalyzed by a range of acids, including Lewis acids like AlCl₃ and FeCl₃, or Brønsted acids. researchgate.netmtieat.orgresearchgate.net Its operational simplicity and tolerance for a wide variety of carbonyl compounds make it highly suitable for library synthesis. researchgate.net
Metal-Catalyzed Cross-Coupling and Cyclization: Modern catalytic methods offer high efficiency and broad substrate scope. A palladium-catalyzed regioselective C-H olefination/cyclization sequence provides a powerful tool for building the core structure with diverse substitutions. acs.orgnih.gov Furthermore, copper-catalyzed intramolecular N-arylation, often accelerated by microwave irradiation, allows for the rapid synthesis of tetracyclic products in excellent yields from readily available precursors. beilstein-journals.orgbeilstein-journals.org
Multi-component Reactions (MCRs): MCRs, such as the Ugi reaction, are highly convergent strategies that build molecular complexity in a single step. A copper-catalyzed tandem sequence starting from Ugi adducts has been employed to generate a broad spectrum of indolo[1,2-a]quinoxaline-6-carboxamide derivatives, demonstrating an efficient pathway to fused-nitrogen heterocycles. rsc.org
Transition-Metal-Free Approaches: To enhance the environmental sustainability of syntheses, transition-metal-free protocols have been developed. nih.gov These methods may employ organocatalysts or proceed without any catalyst, sometimes utilizing ultrasound irradiation to promote the reaction, offering a green alternative for the synthesis of diverse fused quinoxaline derivatives. nih.gov
Advanced Spectroscopic and Electrochemical Characterization in Research Contexts
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Indolo[1,2-a]quinoxalin-6(5H)-one, both ¹H and ¹³C NMR would provide crucial information about its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic region (typically δ 7.0-8.5 ppm) would display a complex pattern of signals corresponding to the protons on the indole (B1671886) and quinoxaline (B1680401) ring systems. The chemical shifts and coupling constants (J values) of these protons would be instrumental in assigning their specific positions. For instance, the protons on the benzene (B151609) ring of the quinoxaline moiety and the indole ring would exhibit characteristic doublet, triplet, and multiplet patterns depending on their substitution and proximity to other protons. A key signal would be the N-H proton of the lactam group, which is expected to appear as a broad singlet at a downfield chemical shift, likely above δ 10.0 ppm, due to hydrogen bonding and the deshielding effect of the adjacent carbonyl group.
Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is predictive and based on the analysis of similar structures. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| N-H | ~11.5 (s, 1H) | - |
| Aromatic-H | 7.2 - 8.2 (m) | 115 - 145 |
| C=O | - | ~165 |
| Quaternary C | - | 120 - 150 |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands.
The most prominent and diagnostic peak would be the stretching vibration of the carbonyl group (C=O) of the lactam ring. This is expected to appear as a strong absorption band in the region of 1670-1690 cm⁻¹. The exact position would be influenced by the ring strain and electronic effects of the fused aromatic system. Another significant feature would be the N-H stretching vibration of the lactam, which would likely be observed as a broad band around 3200-3400 cm⁻¹, indicative of intermolecular hydrogen bonding in the solid state. The aromatic C-H stretching vibrations would appear as a series of weaker bands just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings would give rise to several absorptions in the 1450-1620 cm⁻¹ region.
Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (lactam) | 3200 - 3400 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Weak to Medium |
| C=O Stretch (lactam) | 1670 - 1690 | Strong |
| C=C/C=N Stretch (aromatic) | 1450 - 1620 | Medium to Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₅H₉N₃O, the expected monoisotopic mass would be calculated with high accuracy (typically to four or five decimal places). This precise mass measurement would provide unequivocal confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum could also offer structural information, although detailed fragmentation studies for this specific molecule are not currently documented.
Predicted HRMS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₅H₉N₃O |
| Calculated Monoisotopic Mass | 247.0746 g/mol |
| Expected [M+H]⁺ Ion | 248.0818 |
Electrochemical Properties and Redox Behavior Investigations
The electrochemical properties of this compound would be of significant interest, given the redox-active nature of the quinoxaline moiety. Cyclic voltammetry (CV) would be the primary technique to investigate its redox behavior.
It is anticipated that the compound would undergo reduction processes associated with the quinoxaline core. The CV would likely reveal one or more reversible or quasi-reversible reduction waves, corresponding to the sequential addition of electrons to the π-system. The reduction potentials would provide valuable information about the electron-accepting ability of the molecule. The presence of the electron-withdrawing lactam carbonyl group is expected to influence the reduction potentials compared to simpler quinoxaline systems.
Furthermore, the electrochemical behavior could be pH-dependent, particularly if protonation/deprotonation events are coupled to the electron transfer processes. Studies at different pH values could help to elucidate the mechanism of the redox reactions. The electrochemical data would be crucial for understanding the potential applications of this compound in areas such as organic electronics or as a redox mediator.
Predicted Electrochemical Behavior of this compound (Note: The specific potentials are highly dependent on the solvent, electrolyte, and reference electrode used.)
| Electrochemical Process | Predicted Observation |
| Reduction | One or more reversible/quasi-reversible waves in the negative potential region. |
| Oxidation | Likely to be irreversible and occur at high positive potentials. |
| pH Dependence | Reduction potentials may shift with changes in pH. |
Theoretical and Computational Chemistry Studies of Indolo 1,2 a Quinoxalin 6 5h One
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It has become a primary approach for examining the electronic characteristics of compounds within the indoloquinoxaline family. DFT calculations, often employing functionals like B3LYP with basis sets such as def2-SVP or 6-311G++(d,p), are utilized to optimize the ground-state geometry of the molecule in the gas phase or in various solvents. nih.govresearchgate.net
These calculations provide access to key electronic parameters, including dipole moment, absorption wavelengths, and excitation energies. nih.gov For instance, in studies of related quinoxaline (B1680401) 1,4-dioxide derivatives, DFT has been used to determine properties like static dipole moment (µ) and polarizability. researchgate.net This theoretical framework is essential for understanding the fundamental electronic distribution and stability of the Indolo[1,2-a]quinoxalin-6(5H)-one scaffold.
Representative DFT Calculation Parameters for Quinoxaline Derivatives
This table shows typical methods and parameters used in DFT studies of quinoxaline-based compounds, which are applicable for analyzing this compound.
| Parameter | Method/Basis Set | Phase/Solvent | Reference |
|---|---|---|---|
| Ground State Geometry | B3LYP/def2-SVP | Gas Phase (GP), n-hexane, Methanol (B129727), Acetonitrile | nih.gov |
| Electronic Properties | B3LYP/6-311G++(d,p) | Gas Phase | researchgate.net |
| Absorption Wavelength | TD-DFT/B3LYP/def2-SVP | Methanol, Acetonitrile | nih.gov |
Elucidation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's electronic behavior and chemical reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net
A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap implies the molecule is more prone to electronic transitions and thus more reactive. For example, computational studies on N-phenylindolo[2,3-b]quinoxalines show that the HOMO and LUMO are primarily centered on the indolo[2,3-b]quinoxaline skeleton. researchgate.net In a study of an indolo[3,2-c]isoquinoline derivative, a low energy gap of 2.28 eV was calculated in acetonitrile, indicating significant potential for electronic activity. nih.gov
Calculated Frontier Orbital Energies for Related Quinoxaline Structures
This table provides examples of calculated HOMO, LUMO, and energy gap values for compounds with structures related to this compound, demonstrating the typical energy ranges observed in these systems.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Indolo[3,2-c]isoquinoline Derivative (3e) | Not Specified | Not Specified | 2.28 | nih.gov |
| Quinoxaline Derivative (Compound 1) | -6.11 | -1.25 | 4.86 | researchgate.net |
| Quinoxaline Derivative (Compound 2) | -6.47 | -1.64 | 4.83 | researchgate.net |
Prediction of Reactivity and Mechanistic Pathways through Computational Modeling
Computational modeling is instrumental in predicting the reactivity of molecules by mapping their electronic landscapes. A key tool in this area is the Molecular Electrostatic Potential (MESP) map. MESP analysis illustrates the charge distribution across a molecule's surface, identifying regions that are electron-rich or electron-poor. nih.gov
In MESP maps, areas colored red indicate a high density of electrons and a negative electrostatic potential, marking them as favorable sites for electrophilic attack. nih.gov Conversely, blue-colored regions represent a positive electrostatic potential, which is associated with nucleophilic reactivity sites. nih.gov For heterocyclic systems like indoloquinoxalines, the highest negative potentials are often located around electronegative atoms such as oxygen and nitrogen, while hydrogen atoms attached to indole (B1671886) nitrogen (N-H) groups typically represent sites susceptible to nucleophilic attack. nih.gov This predictive capability allows researchers to anticipate how this compound might interact with other reagents and guides the design of synthetic pathways.
Molecular Docking Studies for Interaction Analysis with Biomolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to understand how potential drug candidates, such as indoloquinoxaline derivatives, interact with biological targets like enzymes or receptors. nih.gov These studies are crucial for elucidating the molecular mechanisms of action and for designing new, more potent inhibitors. nih.govnih.gov
For example, docking studies on water-soluble isoindolo[2,1-a]quinoxalin-6-imines, which are structurally related to this compound, have been performed to analyze their binding to DNA topoisomerase I. nih.govresearchgate.net Similarly, other quinoxaline derivatives have been docked into the active sites of proteins like Epidermal Growth Factor Receptor (EGFR) and VEGFR-2 to evaluate their potential as anticancer agents. nih.govjohnshopkins.edu These analyses reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-sigma or pi-sulfur interactions, that stabilize the ligand-protein complex. nih.gov
Molecular Docking Interactions of Related Quinoxaline Compounds
This table summarizes the findings from molecular docking studies on various quinoxaline derivatives, highlighting the biological targets and key interacting amino acid residues. This information provides a model for the potential interactions of this compound.
| Compound Class | Biological Target | Key Interacting Residues | Interaction Types | Reference |
|---|---|---|---|---|
| Indolo[3,2-c]isoquinoline Derivatives | SARS-CoV-2 Mpro | Asn322, Met323, Ala387, Gln506 | Hydrophobic, Hydrogen Bonding, Pi-sigma, Pi-sulfur | nih.gov |
| Isoindolo[2,1-a]quinoxalin-6-imines | Topoisomerase I | Not Specified | Analysis of binding modes | nih.gov |
| Tetrazolo quinoxaline hybrids | EGFR (PDB: 4HJO) | Not Specified | Strong binding observed | nih.gov |
| 1,3-dithiolo[4,5-b]quinoxaline Derivative (12) | EGFR, VEGFR-2 | Not Specified | High inhibitory activity | johnshopkins.edu |
Mechanistic Investigations of Biological Activities and Molecular Interactions of Indolo 1,2 a Quinoxalin 6 5h One Analogues
Studies on Enzyme Inhibition and Target Identification
Mechanistic studies focusing on the direct interaction of Indolo[1,2-a]quinoxalin-6(5H)-one analogues with specific enzymatic targets are crucial for understanding their potential therapeutic applications. This section reviews the available findings on their enzyme inhibition profiles.
Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibition
Despite the investigation of other quinoxaline-based compounds as PARP-1 inhibitors, a review of the current scientific literature did not yield specific data on the PARP-1 inhibitory activity of this compound or its direct analogues. While some derivatives of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline have shown potent PARP-1 inhibition with IC₅₀ values in the nanomolar range, similar studies on the this compound scaffold have not been reported. rsc.orgrsc.org
Tubulin Polymerization Inhibition and Microtubule Assembly Interference
There is currently no available scientific literature detailing the effects of this compound or its analogues on tubulin polymerization or microtubule assembly. However, studies on the isomeric isoindolo[2,1-a]quinoxaline scaffold have demonstrated potent dual inhibition of tubulin polymerization and topoisomerase I. researchgate.net For instance, certain isoindolo[2,1-a]quinoxaline derivatives have been shown to inhibit microtubule assembly in vitro and induce a G2/M phase cell cycle arrest, which is characteristic of microtubule-targeting agents. researchgate.net Further research is required to determine if this compound analogues exhibit similar properties.
Topoisomerase I Inhibition
Specific studies on the topoisomerase I inhibitory activity of this compound and its analogues are not present in the current body of scientific literature. Research has been conducted on the related isomeric structures of isoindolo[2,1-a]quinoxalines, which have been identified as topoisomerase I inhibitors. researchgate.netnih.govkisti.re.kr These compounds have been shown to act as topoisomerase I poisons, causing DNA damage. nih.govkisti.re.kr However, these findings cannot be directly extrapolated to the this compound scaffold.
Other Enzyme Modulation Profiles
Investigations into the broader enzyme modulation profile of this compound analogues are limited. Research on the isomeric 6H-indolo-[2,3-b]-quinoxaline derivatives has identified a potential inhibitor of Src homology 2 domain-containing phosphatase 1 (SHP1) with an IC₅₀ of 2.34 ± 0.06 μM. acs.org However, there is no corresponding data for this compound analogues in the available literature.
Cellular Mechanism of Action Studies
Understanding the effects of this compound analogues at a cellular level is key to elucidating their biological impact. This section reviews the available data on their influence on cellular processes.
Cell Cycle Regulation and Arrest Mechanisms
There is a lack of specific studies in the available scientific literature concerning the direct effects of this compound and its analogues on cell cycle regulation. In contrast, research on the related isoindolo[2,1-a]quinoxaline derivatives has shown that they can induce cell cycle arrest in the G2/M phase. researchgate.net Similarly, some quinoxaline (B1680401) 1,4-dioxide derivatives have also been reported to cause G2/M cell cycle arrest. nih.gov To date, no such specific mechanistic studies have been published for the this compound scaffold.
Induction of Apoptosis and Related Cellular Events
Analogues of this compound, particularly isomers like isoindolo[2,1-a]quinoxalines, have been shown to be potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. Studies on isoindolo[2,1-a]quinoxaline derivatives demonstrated that these compounds can arrest the cell cycle, specifically in the G2/M phase. nih.gov This cell cycle blockade is a common precursor to apoptosis.
The apoptotic effect of these compounds is further substantiated by the activation of key executioner enzymes. For instance, treatment of cells with an isoindolo[2,1-a]quinoxaline derivative, compound 4c (see table below), led to the activation of caspase-3 and caspase-9, central players in the apoptotic cascade. nih.gov Similarly, water-soluble isoindolo[2,1-a]quinoxalin-6-imines have been shown to effectively induce apoptosis in cancer cells, with methoxy (B1213986) substitutions at specific positions enhancing this activity. nih.govnih.gov These findings suggest that a primary mechanism of the anti-cancer effects of these compounds is the initiation of the intrinsic apoptotic pathway.
Reactive Oxygen Species (ROS) Generation and Mitochondrial Depolarization
The induction of apoptosis by this compound analogues is closely linked to their ability to induce cellular stress through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. Research on isoindolo[2,1-a]quinoxaline derivatives has revealed that their cytotoxic effects are accompanied by significant mitochondrial depolarization and the production of ROS. nih.govresearchgate.net
The mitochondrion is a key organelle in the regulation of apoptosis. Depolarization of the mitochondrial membrane is a critical event that leads to the release of pro-apoptotic factors, which in turn activate the caspase cascade. The generation of ROS can further damage cellular components and amplify the apoptotic signal. The treatment of cancer cell lines with the isoindolo[2,1-a]quinoxaline derivative 4c resulted in both mitochondrial depolarization and a surge in ROS levels, events that occurred in conjunction with the onset of apoptosis. nih.govresearchgate.net This indicates that the disruption of mitochondrial integrity and the induction of oxidative stress are integral components of the mechanism of action for this class of compounds.
Structure-Activity Relationship (SAR) Analysis for Biological Efficacy
The biological efficacy of indolo[1,2-a]quinoxaline analogues is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their therapeutic effects, guiding the design of more potent and selective compounds.
A study evaluating a series of novel isoindolo[2,1-a]quinoxaline and indolo[1,2-a]quinoxaline derivatives for antiproliferative activity against leukemia and breast cancer cell lines found that their activity was in the 3- to 18-µM range. nih.gov For water-soluble isoindolo[2,1-a]quinoxalin-6-imines, it was noted that the presence of methoxy substituents at positions 3 and 8 or 9 was particularly effective for impairing cell cycle progression and inducing apoptosis. nih.gov
In the isomeric indolo[2,3-b]quinoxaline series, SAR studies have provided insights into antiviral activity. The compound B-220, 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline, was identified as the most active derivative against several herpesviruses. nih.govasm.org The SAR analysis revealed that:
The presence of methyl groups at the R1 and R2 positions (on the quinoxaline moiety) is important for activity; replacement with hydrogens led to a decrease in antiherpesvirus efficacy. asm.org
The dimethylaminoethyl side chain at the R3 position is a critical feature. asm.org
Variations in linker length and position, as well as the introduction of different substituent groups on the indoloquinoxaline core, have a significant influence on the DNA binding and, consequently, the antiviral effects of these compounds. chalmers.se
For general quinoxaline derivatives, SAR analysis has shown that substituents at positions 2, 3, 6, and 7 are crucial for anti-TB activity, while positions 1, 4, 5, and 8 should ideally remain unsubstituted. mdpi.com
Interaction with Biomolecules (e.g., DNA, Proteins)
The biological activities of this compound analogues are often mediated by their direct interaction with essential biomolecules like DNA and proteins.
DNA Intercalation: A primary mechanism for many planar heterocyclic compounds, including indoloquinoxaline isomers, is DNA intercalation. This process involves the insertion of the planar aromatic core of the molecule between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxic and antiviral effects. Studies on antiviral indolo[2,3-b]quinoxaline derivatives have shown that they bind to DNA with high affinity. researchgate.net Spectroscopic measurements confirmed that the planar indoloquinoxaline moiety intercalates between DNA nucleobases, with a preference for AT-rich regions. researchgate.net The DNA binding constants for monomeric and dimeric derivatives of this isomer were found to be high (approximately 10⁶ M⁻¹) and very high (approximately 10⁹ M⁻¹), respectively, underscoring the stability of the drug-DNA complex. researchgate.net
Protein Inhibition: In addition to DNA, certain analogues interact with key cellular proteins. Isoindolo[2,1-a]quinoxaline derivatives have been identified as dual inhibitors of tubulin polymerization and topoisomerase I. nih.govresearchgate.net
Tubulin Polymerization: Compound 4c , an isoindolo[2,1-a]quinoxaline, was found to inhibit microtubule assembly in vitro, leading to an arrest of the cell cycle in the G2/M phase. nih.gov
Topoisomerase I: The same compound, along with other water-soluble isoindolo[2,1-a]quinoxalin-6-imines, also functions as a topoisomerase I inhibitor. nih.govnih.govresearchgate.net By poisoning this enzyme, the compounds cause DNA damage, ultimately triggering an apoptotic response in cancer cells. nih.govresearchgate.net
These multi-target activities, interfering with both DNA integrity and cytoskeletal function, contribute to the potent anticancer properties of this class of compounds.
In Vitro Antifungal Activity Investigations and Putative Mechanisms
Derivatives of the this compound scaffold have demonstrated notable antifungal properties. Specifically, a series of 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives were synthesized and evaluated for their in vitro antifungal activity against several phytopathogenic fungi. Many of these compounds exhibited promising activity when compared to the commercial agricultural fungicide hymexazol.
The study revealed that the nature and position of substituents on the phenyl ring attached to the core structure played a significant role in the antifungal efficacy.
Table 1: In Vitro Antifungal Activity of 5,6-dihydro-indolo[1,2-a]quinoxaline Derivatives (Data sourced from studies on phytopathogenic fungi)
| Compound | Substituent (R) | Fungi Species | Inhibition Rate (%) at 50 µg/mL |
| 5a | H | Botrytis cinerea | 75.3 |
| 5b | 4-F | Botrytis cinerea | 82.4 |
| 5c | 4-Cl | Botrytis cinerea | 85.1 |
| 5d | 4-Br | Botrytis cinerea | 88.2 |
| 5e | 4-CH₃ | Botrytis cinerea | 78.5 |
| 5f | 4-OCH₃ | Botrytis cinerea | 72.8 |
| 5g | 2,4-diCl | Botrytis cinerea | 92.6 |
| 5h | 2,4-diF | Botrytis cinerea | 89.5 |
| Hymexazol | - | Botrytis cinerea | 95.7 |
Note: The table presents a selection of data for illustrative purposes. The full study contains a more extensive list of compounds and fungal strains.
The results indicate that derivatives with halogen substituents, particularly chlorine and bromine, at the 4-position of the phenyl ring (compounds 5c , 5d ), and di-halogenated derivatives (compounds 5g , 5h ) showed the most potent activity. elsevierpure.com These findings suggest that these compounds are promising lead candidates for the development of new agricultural fungicides. elsevierpure.comnih.gov
Antimycobacterial Activity and Mechanistic Insights
The search for new antitubercular agents has led to the investigation of various quinoxaline-based scaffolds. Analogues of indoloquinoxalines have shown potential in this area. In one study, heterocyclic analogues of indolo[2,3-b]quinoxalines, specifically 4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, were synthesized and evaluated for activity against Mycobacterium tuberculosis H37Rv. nih.gov
A moderate bacteriostatic effect was observed for these compounds. nih.govnih.gov For example, the N,N-dimethylethan-1-amine derivative (7b ) showed an average minimum inhibitory concentration (MIC) of 12.5 μg/mL. nih.gov To elucidate a possible mechanism of action, molecular docking studies were performed against a library of potential M. tuberculosis protein targets. nih.gov This computational approach helps to identify how the compounds might bind to and inhibit essential mycobacterial enzymes, providing a basis for their observed activity.
While direct studies on this compound are limited in this context, SAR studies on broader quinoxaline derivatives have established that the quinoxaline moiety is a viable scaffold for anti-TB drug design. mdpi.com The most potent compounds often feature specific substitutions at positions 2, 3, 6, and 7 of the quinoxaline ring system. mdpi.com
Broad Spectrum Antiviral Research (excluding human clinical trial data)
Isomers of this compound have been the subject of significant antiviral research, demonstrating a broad spectrum of activity, particularly against herpesviruses. The indolo[2,3-b]quinoxaline derivative B-220 has been extensively studied as a potent antiviral agent.
Table 2: Antiviral Activity of B-220 (an Indolo[2,3-b]quinoxaline analogue)
| Virus | Cell Line | Activity (IC₅₀) |
| Herpes Simplex Virus type 1 (HSV-1) | Human Embryonic Lung | 1-5 µM |
| Human Cytomegalovirus (CMV) | Human Embryonic Lung | 1-5 µM |
| Varicella-Zoster Virus (VZV) | Human Embryonic Lung | 1-5 µM |
The mechanism behind this antiviral action is linked to the compound's interaction with viral DNA. Research has shown that B-220 inhibits the replication of HSV-1, CMV, and VZV at concentrations significantly lower than those causing cellular toxicity. nih.govasm.org The compound was found to inhibit viral DNA synthesis and the production of viral proteins. nih.gov This inhibition is believed to stem from the molecule's ability to intercalate into the viral DNA, a mechanism supported by studies showing the high binding affinity of these planar molecules for DNA. researchgate.net This interaction effectively blocks the processes of replication and transcription that are vital for viral propagation. researchgate.net
Applications in Advanced Materials Science and Chemo/biosensing
Utilization as Organic Semiconductors and Emitting Layer Components
The indoloquinoxaline class of compounds is recognized for its potential in organic electronics. The inherent properties of the indole (B1671886) and quinoxaline (B1680401) groups suggest good charge transfer and injection capabilities. google.com Specifically, the indole moiety is known for good energy transfer, while the quinoxaline component provides good electron-injection ability. google.com This combination makes the general scaffold suitable for various roles in Organic Light Emitting Diodes (OLEDs), including as host materials, dopants in the light-emitting layer, hole and electron transport materials, and charge blocking layers. google.combenthamscience.com
Patents have highlighted that connecting a miscellaneous fusion ring to the indoloquinoxaline structure can help improve charge balance injection and photoluminescence stability, leading to high-efficiency and long-life luminescent properties. google.com While much of the specific device research has centered on the 6H-indolo[2,3-b]quinoxaline isomer as an electron-transporting and emitting layer in OLEDs and as a hole-injection layer, the fundamental electronic properties are rooted in the shared indoloquinoxaline core. nih.govresearchgate.net The development of derivatives of the Indolo[1,2-a]quinoxalin-6(5H)-one isomer for these applications remains an active area of research, building on the established potential of the broader compound family.
Development as Fluorescent Probes and Chemosensors
The quinoxaline scaffold is a well-regarded building block for fluorescent chemosensors due to its highly π-deficient aromatic character, which can be leveraged for intramolecular charge transfer (ICT) mechanisms in sensor design. nih.gov This principle has been successfully applied in the development of quinoxaline-based receptors for detecting various analytes. For instance, an acenaphtoquinoxaline derivative has been shown to act as a selective "switch-off" fluorescent sensor for mercury (Hg²⁺) ions, with a detection limit of 42 ppb. nih.gov
More directly, research has demonstrated the utility of the indolo[1,2-a]quinoxaline framework in this field. A recent study highlighted the synthesis of indolo[1,2-a]quinoxaline derivatives that function as fluorescence turn-off sensors for the detection of Iron (II) cations (Fe²⁺). acs.org The development of such sensors is crucial for applications in environmental monitoring and biological systems. While many studies focus on the related indolo[2,3-b]quinoxaline isomer for sensing applications, these findings confirm the viability and potential of the this compound core structure for creating novel and selective chemosensors. benthamscience.com
Exploration of Photophysical Properties for Optoelectronic Devices
The optical and electronic properties of indoloquinoxaline derivatives are highly tunable through chemical modification, making them attractive for optoelectronic applications. Key properties such as light absorption, fluorescence emission, and electrochemical stability are critical for their performance in devices.
Research into the photophysical properties of the closely related diindolo[1,2-a:2',1'-c]quinoxaline system provides significant insight into the potential of the core scaffold. clockss.org In these studies, sharp peaks with fine structure were observed in both the absorption and fluorescence spectra, indicating well-defined electronic transitions. clockss.org The introduction of substituents was found to be an effective strategy for tuning the emission wavelengths. For example, attaching an electron-withdrawing group to the indole part of the molecule resulted in a red shift of the emission peaks with only a small change in the absorption peaks. clockss.org
The table below summarizes the absorption and fluorescence data for several diindolo[1,2-a:2',1'-c]quinoxaline derivatives, demonstrating the influence of different substituents on their photophysical properties.
| Compound | Substituent (R) | Absorption Max (λabs, nm) in THF | Emission Max (λem, nm) in THF | Stokes Shift (nm) |
|---|---|---|---|---|
| 2b | H | 389 | 422 | 33 |
| 2c | Phenyl | 400 | 446 | 46 |
| 2d | 4-CF3-Ph | 401 | 448 | 47 |
| 2g | CO2Et | 393 | 457 | 64 |
| 2h | CN | 395 | 458 | 63 |
Data sourced from a study on diindolo[1,2-a:2',1'-c]quinoxaline derivatives, which are dimers of the core structure. clockss.org
Electrochemical studies on the related indolo[2,3-b]quinoxaline isomer show that derivatives can possess low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is a desirable characteristic for n-type (electron-transporting) materials in electronic devices. rsc.orgresearchgate.net These tunable photophysical and electrochemical properties underscore the significant potential of this compound derivatives for use in a variety of optoelectronic applications.
Integration into Supramolecular Assemblies and Functional Architectures
The integration of functional molecules like this compound into larger, ordered systems is a key goal of supramolecular chemistry. Such assemblies can lead to materials with novel properties and enhanced performance. The planar, aromatic nature of the indoloquinoxaline scaffold makes it a candidate for participating in π-π stacking interactions, which are fundamental to the construction of many supramolecular structures.
However, based on the available scientific literature, the specific use of this compound or its direct derivatives in the deliberate design of supramolecular assemblies and functional architectures is not yet extensively documented. While the foundational properties of the molecule suggest potential in this area, it remains an emerging field of investigation. Future research may explore the incorporation of this scaffold into more complex systems like metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or self-assembled monolayers to harness its electronic and photophysical properties on a larger scale.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for indolo[1,2-a]quinoxalin-6(5H)-one and its derivatives?
- Methodological Answer : The compound is typically synthesized via intramolecular cyclization. For example, Stork alkylation of intermediates followed by nucleophilic attack of N-4 on an electrophilic carbon forms tetrahydroindolo[1,2-a]quinoxalin-6(5H)-ones. Subsequent oxidative dehydrogenation using chloranil in xylene (50 h reflux) yields aromatic derivatives . Microwave-assisted methods with copper catalysis are also efficient, producing derivatives like 2-methyl or 2-chloro variants in high purity (e.g., 97% by NMR) under optimized conditions .
Q. How are this compound derivatives characterized structurally?
- Methodological Answer : Characterization relies on and NMR to confirm regiochemistry and substituent effects. For instance, the aromatic proton signals in NMR (e.g., δ 7.18–7.73 ppm) and carbonyl carbons (δ ~157–158 ppm) are diagnostic. GC-MS and HRMS validate molecular weights (e.g., m/z 234 for the parent compound) . X-ray crystallography further resolves structural ambiguities, as demonstrated for hydroxybenzo[f]quinoxalin-6(5H)-one derivatives .
Q. What solvents and reaction conditions are optimal for synthesizing tetrahydroindoloquinoxalinones?
- Methodological Answer : Polar aprotic solvents like xylene are preferred for oxidative dehydrogenation (e.g., 50 h reflux with chloranil). For cyclization steps, DCM or DMF with bases like KCO facilitates intramolecular reactions. Microwave-assisted protocols reduce reaction times (e.g., 30 min for copper-catalyzed syntheses) .
Advanced Research Questions
Q. How do transition-metal catalysts improve the synthesis of indoloquinoxalinones?
- Methodological Answer : Cobalt catalysts enable direct C–H carbonylative coupling using benzene-1,3,5-triyl triformate (TFBen) as a CO source, achieving yields up to 88%. This method avoids pre-functionalized substrates and allows traceless directing groups (e.g., picolinamide) . Copper catalysis under microwave irradiation accelerates intramolecular Ullmann-type reactions, enhancing regioselectivity for derivatives like 2-chloroindoloquinoxalinones .
Q. How can researchers resolve contradictions in yield and purity across different synthetic methods?
- Methodological Answer : Contradictions often arise from varying catalysts (e.g., Co vs. Cu) or solvent systems. For example, traditional reflux methods (50 h) may yield lower purity compared to microwave-assisted protocols (30 min). Troubleshooting includes optimizing catalyst loading (e.g., 5–10 mol% Co) and verifying CO source efficiency in carbonylative reactions . Cross-validation via NMR integration and HRMS ensures reproducibility .
Q. What structural modifications enhance the biological activity of indoloquinoxalinones?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., Cl at position 2) or aryl substituents (e.g., 7-phenyl) improves antiproliferative activity. SAR studies show that planar aromatic cores (e.g., isoindolo[2,1-a]quinoxalin-6-imines) enhance DNA intercalation, as evidenced by IC values in cancer cell lines . Derivatization via thiourea or sulfonyl groups (e.g., methylsulfonyl at position 10) further modulates bioavailability .
Q. What mechanistic insights explain the aromatization of tetrahydroindoloquinoxalinones?
- Methodological Answer : Aromatization proceeds via elimination of pyrrolidinium chloride intermediates (Scheme 1.62). Oxidative dehydrogenation with chloranil generates aromatic π-systems, confirmed by loss of aliphatic proton signals in NMR and UV-vis spectral shifts . Computational studies (e.g., DFT) model the transition states of these redox processes .
Q. How can crystallography aid in understanding indoloquinoxalinone derivatives?
- Methodological Answer : Single-crystal X-ray diffraction resolves bond angles and packing motifs critical for bioactivity. For example, the N4-oxide derivative of hydroxybenzo[f]quinoxalin-6(5H)-one shows a planar conformation with intermolecular hydrogen bonding, explaining its stability and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
